t-TUCB

概要

説明

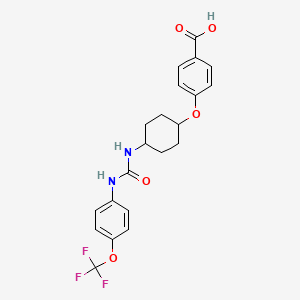

トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸: (t-TUCB)は、可溶性エポキシドヒドロラーゼ(sEH)の強力な阻害剤です。この化合物は、その抗炎症作用および鎮痛作用により注目を集めています。 特に神経障害性疼痛や心血管疾患の治療において、その潜在的な治療応用について広く研究されています .

準備方法

合成経路および反応条件: トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸の合成は、複数のステップを伴います反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒の使用を含みます .

工業的生産方法: トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸の具体的な工業的生産方法は広く公表されていませんが、一般的なアプローチとしては、ラボでの合成手順のスケールアップが考えられます。 これには、収率と純度を高くするために反応条件を最適化すること、および再結晶やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類: トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸は、ウレア基やトリフルオロメトキシ基などの反応性官能基の存在により、主に置換反応を起こします。 また、水素結合やその他の非共有結合相互作用にも関与することができます .

一般的な試薬と条件: トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸を含む反応で使用される一般的な試薬には、DMSOなどの有機溶媒、触媒、および置換反応を促進する塩基が含まれます。 反応条件は、通常、中程度の温度と制御されたpHレベルで行われます .

主な生成物: トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 主な焦点は、ウレア基とトリフルオロメトキシ基の完全性を維持しながら、新しい官能基を導入したり、既存の官能基を変更したりすることです .

科学研究アプリケーション

トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸は、幅広い科学研究アプリケーションを持っています:

化学:

生物学:

医学:

業界:

科学的研究の応用

Brown Adipogenesis

Research indicates that t-TUCB plays a significant role in promoting brown adipogenesis, which is crucial for energy expenditure and combating obesity. In a study conducted on murine models, this compound was shown to significantly increase the expression of key genes involved in brown fat differentiation, including Ucp1 and Pgc-1α, as well as proteins such as UCP1 and PGC-1α, thereby enhancing mitochondrial respiration and lipid metabolism .

Key Findings:

- Increased Gene Expression: this compound treatment elevated mRNA levels of brown adipocyte markers.

- Enhanced Mitochondrial Activity: It increased oxygen consumption rates in treated cells, indicating improved mitochondrial function.

Lipid Metabolism

This compound has been shown to decrease serum triglycerides in diet-induced obese mice when delivered via mini osmotic pumps. This effect is attributed to the upregulation of lipid metabolic genes in the interscapular brown adipose tissue (iBAT), suggesting its potential utility in managing dyslipidemia associated with obesity .

Table 1: Effects of this compound on Lipid Metabolism Genes

| Gene | Effect of this compound Treatment |

|---|---|

| Ucp1 | Increased |

| Pgc-1α | Increased |

| Atgl | Increased |

| Hsl | Increased |

Myocardial Ischemic Injury

This compound has demonstrated cardioprotective properties against isoproterenol-induced myocardial ischemic injury in rat models. The compound significantly prevented increases in heart weight and serum biomarkers such as CK-MB and LDH, which are indicative of cardiac damage .

Key Findings:

- Reduction in Cardiac Injury Markers: Significant decreases in CK-MB and LDH levels were observed with this compound pretreatment.

- Dose-Dependent Effects: The protective effects were noted at doses of 10 and 30 mg/kg.

Liver Fibrosis

In addition to its cardiovascular benefits, this compound has been shown to alleviate liver fibrosis and portal hypertension by attenuating inflammatory responses and oxidative stress . This suggests its potential application in treating liver-related diseases.

Anti-Cancer Potential

Recent studies have explored the anti-cancer properties of this compound through its inhibition of sEH, which may lead to reduced tumor growth rates. The compound's modulation of inflammatory pathways could potentially enhance the efficacy of existing cancer therapies .

Case Study:

In vitro studies indicated that this compound reduced proliferation rates in various cancer cell lines, highlighting its potential as an adjunct therapy in oncology.

作用機序

トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸の主要な作用機序は、可溶性エポキシドヒドロラーゼの阻害です。この酵素は、エポキシドをジオールに変換する役割を担っており、ジオールは活性度が低いです。 この酵素を阻害することにより、トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸は、生物活性のあるエポキシ脂肪酸を安定化させ、抗炎症作用や心保護作用などの様々な治療効果をもたらします .

類似化合物の比較

トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸は、トリクロカルバン(TCC)、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)ウレア(TPPU)、1,3-ビス(4-メトキシベンジル)ウレア(MMU)などの他の可溶性エポキシドヒドロラーゼ阻害剤と比較されます。

- トリクロカルバン(TCC)

- 1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)ウレア(TPPU)

- 1,3-ビス(4-メトキシベンジル)ウレア(MMU)

独自性: トランス-4-[4-(3-トリフルオロメトキシフェニル)-ウレイド]-シクロヘキシルオキシ安息香酸は、その強力な阻害活性と、トリフルオロメトキシ基などの特定の構造的特徴により、可溶性エポキシドヒドロラーゼに対する高い結合親和性と選択性を示すことが特徴です .

類似化合物との比較

trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is compared with other soluble epoxide hydrolase inhibitors such as:

- Triclocarban (TCC)

- 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)

- 1,3-Bis(4-methoxybenzyl) urea (MMU)

Uniqueness: trans-4-[4-(3-Trifluoromethoxyphenyl)-ureido]-cyclohexyloxy-benzoic acid is unique due to its potent inhibitory activity and specific structural features, such as the trifluoromethoxy group, which contribute to its high binding affinity and selectivity for soluble epoxide hydrolase .

生物活性

t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), with significant implications for various biological activities, particularly in cardiovascular health and metabolic processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions as an sEH inhibitor , exhibiting an IC50 value of 0.9 nM . This inhibition enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes nitric oxide (NO) release, leading to various physiological effects including anti-inflammatory and antinociceptive properties .

Key Biological Activities

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by suppressing the activation of hepatic stellate cells (HSCs) and reducing hepatic fibrosis through the inhibition of the NF-κB/IκBα signaling pathway .

- Cardioprotective Effects : Research has shown that this compound offers cardioprotective benefits in models of myocardial injury. It reduces myocardial infarct size and improves cardiac function following ischemic events .

- Metabolic Regulation : this compound promotes brown adipogenesis, enhancing mitochondrial activity and lipid metabolism genes in adipose tissues. This effect is particularly relevant in obesity models, where it lowers serum triglycerides without significantly altering body weight or glucose metabolism .

Cardioprotective Activity

A study involving male Wistar rats evaluated the cardioprotective effects of this compound administered at varying doses (3, 10, and 30 mg/kg). The results indicated significant improvements in cardiac parameters post-isoproterenol (ISO) administration:

| Groups | QTc interval (s) | ST height (mV) | CK-MB (IU/L) | LDH (U/L) |

|---|---|---|---|---|

| Normal | 0.147±0.015 | 0.036±0.032 | 76.14±13.38 | 699.2±55.8 |

| Control | 0.206±0.008 * | −0.157±0.032 * | 163.90±15.50 * | 1612.1±215.7 * |

| This compound (3 mg/kg) | 0.191±0.009 † | 0.015±0.002 † | 116.70±17.68 | 1318.2±179.6 |

| This compound (10 mg/kg) | 0.164±0.006 † | 0.050±0.021 † | 96.29±12.11 † | 874.4±97.8 † |

| This compound (30 mg/kg) | 0.163±0.010 † | −0.013±0.021 † | 98.71±14.07 † | 968.6±144.3 † |

*Values represent mean ± SEM; n=6 per group; *p < 0.05 vs Normal.

Effects on Lipid Metabolism

Another study assessed the impact of this compound on lipid metabolism in diet-induced obese mice:

| Groups | Serum Triglycerides (mg/dL) |

|---|---|

| Control | High |

| This compound | Significantly reduced |

This indicates that this compound effectively lowers serum triglycerides, suggesting its potential role in managing metabolic disorders .

特性

IUPAC Name |

4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVFKCZZXOGEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。